2-Methyl-2,6-diazaspiro[3.3]heptane

Medicinal Chemistry Physicochemical Properties Building Block Selection

Conventional piperazine scaffolds often introduce unwanted conformational flexibility, complicating SAR interpretation. 2-Methyl-2,6-diazaspiro[3.3]heptane delivers a rigid spirocyclic diamine core with N-methyl substitution for precise steric and electronic control. • Direct bioisosteric replacement for N-methylpiperazine with enhanced conformational pre-organization and modulated lipophilicity • Validated in asymmetric synthesis (dr up to 98:2, yields up to 89%) and Pd-catalyzed arene amination • ≥95% purity with batch-specific COA; lower boiling point (191.0±8.0 °C) vs. unsubstituted parent for tailored physical properties

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 1203567-11-6
Cat. No. B1400288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,6-diazaspiro[3.3]heptane
CAS1203567-11-6
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CNC2
InChIInChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
InChIKeyALPTZPFVGLVIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,6-diazaspiro[3.3]heptane (CAS 1203567-11-6): Chemical Profile and Procurement Baseline


2-Methyl-2,6-diazaspiro[3.3]heptane is a conformationally restricted spirocyclic diamine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . It belongs to the 2,6-diazaspiro[3.3]heptane family, a class of compounds increasingly utilized as bioisosteric replacements for piperazine in medicinal chemistry [1]. The compound exists primarily as a building block and is commercially available with purities typically ≥95–98% .

Why 2-Methyl-2,6-diazaspiro[3.3]heptane Cannot Be Replaced by Generic Piperazines or Other Spirocyclic Analogs


Simple substitution of 2-Methyl-2,6-diazaspiro[3.3]heptane with unsubstituted 2,6-diazaspiro[3.3]heptane or conventional piperazine scaffolds is not scientifically justified. The N-methyl group in the target compound introduces a specific steric and electronic environment that alters basicity, lipophilicity, and conformational pre-organization . While 2,6-diazaspiro[3.3]heptanes as a class are established bioisosteres for piperazine, offering enhanced conformational rigidity and often improved physicochemical profiles [1], the precise substitution pattern dictates the ultimate target engagement and pharmacokinetic behavior. The following quantitative evidence delineates the specific, measurable differentiators of the 2-methyl analog.

Quantitative Differentiation of 2-Methyl-2,6-diazaspiro[3.3]heptane vs. Closest Analogs: A Procurement-Oriented Evidence Guide


N-Methylation Confers Distinct Physicochemical Properties vs. Unsubstituted 2,6-Diazaspiro[3.3]heptane

The presence of the N-methyl group in 2-Methyl-2,6-diazaspiro[3.3]heptane (CAS 1203567-11-6) results in a measurable shift in key physicochemical parameters compared to the parent, unsubstituted 2,6-diazaspiro[3.3]heptane (CAS 174-77-6) . Specifically, the methylated analog exhibits a calculated boiling point of 191.0±8.0 °C, which is approximately 30 °C lower than the parent compound's boiling point of 220.9±8.0 °C, indicating altered volatility and purification behavior . Furthermore, its calculated density is 1.06±0.1 g/cm³, compared to 1.09-1.1 g/cm³ for the parent .

Medicinal Chemistry Physicochemical Properties Building Block Selection

Conformational Restriction Offers Demonstrated Physicochemical Advantages Over Piperazine Scaffolds

The 2,6-diazaspiro[3.3]heptane core, of which 2-Methyl-2,6-diazaspiro[3.3]heptane is a derivative, has been validated as a superior conformational constraint compared to piperazine. In a class-level analysis, 1-substituted 2,6-diazaspiro[3.3]heptanes demonstrated better or equivalent physicochemical properties—including basicity, lipophilicity (Log D), solubility, and clearance rates—relative to 2-substituted piperazines [1].

Medicinal Chemistry Bioisostere Drug Discovery Conformational Analysis

Synthetic Accessibility and Yield Benchmarks for the 2,6-Diazaspiro[3.3]heptane Core

The asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, which are direct precursors to or structurally analogous to 2-Methyl-2,6-diazaspiro[3.3]heptane, has been achieved with excellent yields of up to 89% and high diastereomeric ratios (dr) up to 98:2 [1]. This establishes a benchmark for the efficient and stereocontrolled production of derivatives.

Synthetic Chemistry Process Chemistry Building Block Synthesis

Validated Application Scenarios for 2-Methyl-2,6-diazaspiro[3.3]heptane Based on Quantitative Evidence


Design and Synthesis of Conformationally Restricted Piperazine Bioisosteres

2-Methyl-2,6-diazaspiro[3.3]heptane serves as a direct, conformationally restricted replacement for N-methylpiperazine motifs. The class-level evidence demonstrates that 2,6-diazaspiro[3.3]heptanes offer improved or equivalent physicochemical properties (basicity, Log D, solubility) compared to 2-substituted piperazines [1]. This makes the compound a strategic building block for medicinal chemists aiming to enhance the drug-likeness and ADME profile of lead candidates without sacrificing target engagement.

Stereocontrolled Synthesis of Complex Spirocyclic Amines

For research groups focused on asymmetric synthesis, 2-Methyl-2,6-diazaspiro[3.3]heptane or its precursors can be utilized in methodologies that yield high diastereomeric ratios (dr up to 98:2) and excellent yields (up to 89%) [1]. This supports its use in the preparation of enantiomerically pure building blocks for advanced medicinal chemistry programs.

Development of Pd-Catalyzed Amination Reactions

As a validated structural surrogate for piperazine, the 2,6-diazaspiro[3.3]heptane core (and by extension its N-methyl derivative) is useful in arene amination reactions. This application is supported by published synthetic routes that produce a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the scaffold's compatibility with common cross-coupling methodologies [2].

Physicochemical Property Modulation in Lead Optimization

The distinct physicochemical profile of 2-Methyl-2,6-diazaspiro[3.3]heptane, characterized by a lower boiling point (191.0±8.0 °C) and lower density (1.06±0.1 g/cm³) compared to the unsubstituted parent , makes it a preferred choice for medicinal chemists seeking to fine-tune the volatility, solubility, and overall physical properties of a drug candidate during the lead optimization phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,6-diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.